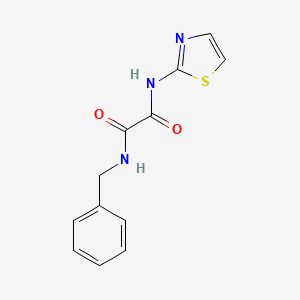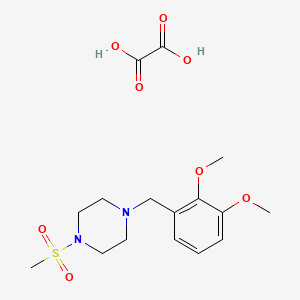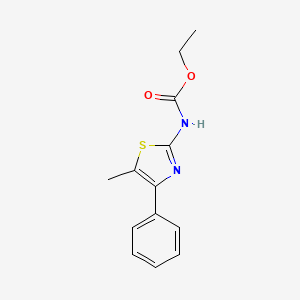![molecular formula C17H14BrNO4 B5083854 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5083854.png)
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid (BBAA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is not fully understood, but it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has some limitations, including its solubility in water and its potential to form aggregates in solution.
将来の方向性
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has several potential future directions, including its use as a scaffold for the development of new drugs, its potential applications in material science, and its use in cancer research. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid can also be modified to improve its solubility and selectivity for specific enzymes or receptors. Further studies are needed to fully understand the mechanism of action of 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is a synthetic compound with potential applications in various fields, including cancer research, drug discovery, and material science. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to fully understand the potential of 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid in various fields.
合成法
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid can be synthesized using different methods, but the most common method involves the reaction of 2-bromobenzoyl chloride with 3-(4-methoxyphenyl)acrylic acid in the presence of a base such as triethylamine. The reaction yields 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid as a white solid, which can be purified using recrystallization.
科学的研究の応用
2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has also been studied for its potential in drug discovery, where it has been shown to act as a scaffold for the development of new drugs. In material science, 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid has been used as a precursor for the synthesis of new materials with potential applications in electronics and photonics.
特性
IUPAC Name |
(Z)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-23-12-8-6-11(7-9-12)10-15(17(21)22)19-16(20)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOEQYHSUTBDL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)


![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)


![2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
![N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)
![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)